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The designation "AP-102" is associated with multiple investigational therapies across different

therapeutic areas. This guide provides a detailed comparative analysis of the available efficacy

and safety data for each compound, with a primary focus on the most clinically advanced

candidates. The information is tailored for researchers, scientists, and drug development

professionals, presenting quantitative data in structured tables, detailing experimental

protocols, and visualizing key pathways and workflows.

EBX-102-02: A Microbiome Therapeutic for Irritable
Bowel Syndrome with Constipation (IBS-C)
EBX-102-02 is an investigational, next-generation, full-spectrum microbiome therapeutic.

Recent Phase 2a clinical trial data suggests its potential as a first-in-class treatment for IBS-C.

Efficacy Data
Initial results from the Phase 2a TrIuMPH clinical trial for EBX-102-02 have shown promising

outcomes for patients with IBS-C. While specific quantitative data from the press releases are

limited to statements of "clinically meaningful improvements" and "favourable trends over

placebo," a comparative summary with established IBS-C treatments is provided below.

Table 1: Comparison of Efficacy of EBX-102-02 and Approved IBS-C Therapies
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Drug Mechanism of Action Key Efficacy Outcomes

EBX-102-02 Microbiome Modulation

Clinically meaningful

improvements in IBS Symptom

Severity Score (IBS-SSS),

stool consistency, weekly

complete spontaneous bowel

movements (CSBMs), and

abdominal pain.

Linaclotide Guanylate Cyclase-C Agonist

Significant improvement in

CSBMs per week and

abdominal pain. In a meta-

analysis, the odds ratio for

improvement in CSBMs was

3.42 compared to placebo.

Plecanatide Guanylate Cyclase-C Agonist

In Phase 3 trials, a significantly

greater percentage of patients

on plecanatide were overall

responders compared to

placebo (25.6%-26.7% vs.

16.0%)[1].

Lubiprostone Chloride Channel Activator

Significantly increased

frequency of spontaneous

bowel movements (SBMs) and

improved abdominal pain and

discomfort scores compared to

placebo in a meta-analysis[2]

[3].

Tegaserod
Serotonin-4 (5-HT4) Receptor

Agonist

Pooled analyses of controlled

trials showed a significant

odds ratio of 1.87 for achieving

a 50%/100% Subject's Global

Assessment (SGA) of relief

response compared to

placebo[4].
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Safety and Tolerability
Table 2: Comparison of Safety Profiles of EBX-102-02 and Approved IBS-C Therapies

Drug Common Adverse Events Serious Adverse Events

EBX-102-02
Mild, self-limiting, and

gastrointestinal in nature.

No serious adverse events

were observed in the Phase 2a

trial.

Linaclotide
Diarrhea, abdominal pain,

flatulence.
Severe diarrhea can occur.

Plecanatide
Diarrhea is the most common

adverse event (4.0-4.3%)[5].

Severe diarrhea is infrequent

(1%).

Lubiprostone
Nausea (most common),

diarrhea, abdominal pain[6].

Incidence of serious adverse

effects is low (<5%) and mostly

unrelated to treatment[3].

Tegaserod
Headache, abdominal pain,

diarrhea.

Associated with a risk of

cardiovascular ischemic events

in patients with cardiovascular

disease or risk factors.

Experimental Protocols
TrIuMPH Phase 2a Clinical Trial for EBX-102-02:

Study Design: Multicenter, randomized, double-blind, placebo-controlled.

Patient Population: Adults with moderate to severe IBS-C.

Intervention: The specific dosage and administration schedule for EBX-102-02 in the press

releases were not detailed.

Primary Endpoints: Safety and tolerability.

Secondary Endpoints: Preliminary efficacy assessed by IBS Symptom Severity Score (IBS-

SSS), stool consistency, average weekly complete bowel movements, and abdominal pain.
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Signaling Pathways and Mechanism of Action
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Caption: Proposed mechanism of action for EBX-102-02 in IBS-C.
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Caption: Signaling pathway of Guanylate Cyclase-C agonists.
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APL-102: A Multi-Kinase Inhibitor for Advanced
Solid Tumors
APL-102 is an oral, small-molecule multi-tyrosine kinase inhibitor targeting key oncogenic

drivers. As of the latest available information from August 2021, APL-102 had entered a Phase

1 clinical trial.

Efficacy and Safety Data
Currently, there is no publicly available clinical data on the efficacy and safety of APL-102.

Preclinical studies have indicated broad and potent anti-tumor activity in various cancer models

and a favorable pharmacokinetic and safety profile with no serious off-target activity

observed[7].

Experimental Protocols
Phase 1 Clinical Trial for APL-102:

Study Design: Phase 1, open-label, dose-escalation and dose-expansion study.

Patient Population: Subjects with advanced solid tumors[7].

Intervention: APL-102 administered as an oral capsule[7].

Primary Endpoints: To assess the safety, tolerability, and pharmacokinetics of APL-102[7].
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Caption: Targeted signaling pathways of APL-102.

AP102: A Somatostatin Analog
AP102 is a novel somatostatin analog with balanced affinities for the human somatostatin

receptors SSTR2 and SSTR5. It is being investigated for conditions associated with hormonal

hypersecretion, such as acromegaly and neuroendocrine tumors.

Efficacy and Safety Data (Preclinical)
Preclinical studies in rats have shown that AP102 can acutely reduce growth hormone levels

without causing hyperglycemia, a common side effect of other somatostatin analogs like

pasireotide.
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Table 3: Preclinical Comparison of AP102 with Other Somatostatin Analogs

Compound Receptor Affinity
Effect on Growth
Hormone

Effect on Glucose
Metabolism

AP102
High affinity for both

SSTR2 and SSTR5

Acutely suppresses

GH levels

Does not cause

hyperglycemia in rats

Octreotide
High affinity for

SSTR2
Suppresses GH levels

Less impact on

glucose than

pasireotide

Pasireotide

High affinity for

multiple SSTRs,

especially SSTR5

Suppresses GH levels

Causes

hyperglycemia and

diabetes mellitus

Experimental Protocols
The available data is from preclinical studies in Sprague-Dawley rats. Both acute (single

injection) and chronic (4-week infusion) administration protocols were used to evaluate the

effects on glucose metabolism and growth hormone levels.
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Caption: Comparative signaling of AP102 and Pasireotide.

Conclusion
The designation "AP-102" refers to several distinct therapeutic candidates in different stages of

development. EBX-102-02 has shown promising early clinical data in the treatment of IBS-C,

with a favorable safety profile. Further data from larger clinical trials will be necessary to fully

establish its efficacy and safety relative to existing treatments. APL-102 and the somatostatin

analog AP102 are in earlier stages of development, and more data is required for a

comprehensive comparative analysis. This guide will be updated as new information becomes

publicly available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1665579?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10464888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10464888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10464888/
https://mdnewsline.com/updated-meta-analysis-on-lubiprostone-for-constipation-relief/
https://pubmed.ncbi.nlm.nih.gov/27046523/
https://pubmed.ncbi.nlm.nih.gov/27046523/
https://pubmed.ncbi.nlm.nih.gov/27046523/
https://www.researchgate.net/publication/351947229_Tegaserod_for_Irritable_Bowel_Syndrome_With_Constipation_in_Women_Younger_Than_65_Years_Without_Cardiovascular_Disease_Pooled_Analyses_of_4_Controlled_Trials
https://www.researchgate.net/publication/323830717_Efficacy_safety_and_tolerability_of_plecanatide_in_patients_with_irritable_bowel_syndrome_with_constipation_results_of_two_phase_3_randomized_clinical_trials
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169778/
https://www.bioworld.com/articles/685096-first-patient-dosed-in-phase-i-study-of-apl-102?v=preview
https://www.benchchem.com/product/b1665579#literature-review-of-ap-102-efficacy-and-safety
https://www.benchchem.com/product/b1665579#literature-review-of-ap-102-efficacy-and-safety
https://www.benchchem.com/product/b1665579#literature-review-of-ap-102-efficacy-and-safety
https://www.benchchem.com/product/b1665579#literature-review-of-ap-102-efficacy-and-safety
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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